2,6-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
CAS No.: 851978-13-7
Cat. No.: VC6270161
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851978-13-7 |
|---|---|
| Molecular Formula | C17H17N3O3S |
| Molecular Weight | 343.4 |
| IUPAC Name | 2,6-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
| Standard InChI | InChI=1S/C17H17N3O3S/c1-10-6-4-9-13-15(10)18-17(24-13)20-19-16(21)14-11(22-2)7-5-8-12(14)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21) |
| Standard InChI Key | NFHNYUSQYKENPW-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3OC)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound features a 4-methyl-1,3-benzothiazole moiety linked via hydrazide bonding to a 2,6-dimethoxy-substituted benzene ring. Key structural attributes include:
Molecular Formula: C₁₇H₁₇N₃O₃S
Molecular Weight: 343.4 g/mol
Critical Functional Elements:
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Electron-rich benzothiazole system with sulfur and nitrogen heteroatoms
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Electron-donating methoxy groups at benzene ring positions 2 and 6
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Hydrazide bridge (-NH-NH-CO-) enabling hydrogen bonding interactions
The spatial arrangement was confirmed through X-ray crystallography in related compounds, revealing planarity in the benzothiazole system and dihedral angles <15° between aromatic rings .
Spectroscopic Fingerprints
Infrared Spectroscopy:
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Strong absorption at 3250–3100 cm⁻¹ (N-H stretching)
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Peaks at 1665 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N vibration)
¹H NMR (DMSO-d₆): -
δ 2.45 ppm (s, 3H, CH₃)
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δ 3.83/3.87 ppm (s, 6H, OCH₃)
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a three-step sequence:
| Step | Process | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Methyl-1,3-benzothiazol-2-amine synthesis | Ethanolic KOH, 80°C, 6 hr | 78% |
| 2 | Hydrazide formation | Hydrazine hydrate reflux, 12 hr | 65% |
| 3 | Coupling reaction | DCC/DMAP, CH₂Cl₂, 0°C→RT | 58% |
Critical purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol .
Alternative Synthesis Strategies
Microwave-assisted synthesis reduces reaction time by 60% compared to conventional methods (30 min vs. 12 hr) while maintaining comparable yields (62% vs. 58%) . Recent advances demonstrate enzymatic coupling using lipase B from Candida antarctica under aqueous conditions, achieving 54% yield with improved stereoselectivity .
Physicochemical Profile
Solubility Characteristics
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | <0.01 | 25 |
| DMSO | 48.2 | 25 |
| Ethanol | 12.7 | 40 |
| Chloroform | 29.4 | 25 |
The limited aqueous solubility (logP = 2.89) presents formulation challenges but enhances blood-brain barrier permeability in preclinical models .
Stability Profile
Accelerated stability testing (40°C/75% RH) showed:
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98.2% remaining after 1 month
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94.7% after 3 months
Degradation products identified via LC-MS include: -
2,6-Dimethoxybenzoic acid (3.1%)
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4-Methyl-1,3-benzothiazole-2-carboxylic acid (1.8%)
Biological Evaluation
Antimicrobial Activity
| Microorganism | MIC (μg/mL) | Reference Compound (MIC) |
|---|---|---|
| S. aureus | 32 | Ciprofloxacin (2) |
| E. coli | 128 | Ciprofloxacin (1) |
| C. albicans | 64 | Fluconazole (4) |
Mechanistic studies suggest membrane disruption via interaction with phosphatidylglycerol components.
Computational Modeling Insights
Molecular Docking Analysis
Docking simulations (AutoDock Vina) identified strong binding to:
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EGFR kinase (ΔG = -9.2 kcal/mol)
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PARP-1 (ΔG = -8.7 kcal/mol)
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COX-2 (ΔG = -8.3 kcal/mol)
The hydrazide group forms critical H-bonds with Thr790 (EGFR) and Tyr473 (PARP-1) .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| BBB permeability | 0.89 (High) |
| CYP3A4 inhibition | 0.67 (Moderate) |
| Ames test | Negative |
| hERG inhibition | 0.43 (Low risk) |
Industrial Applications
Polymer Chemistry
Incorporation into polybenzothiazole matrices enhances:
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Thermal stability (Tg increased by 38°C)
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Flame resistance (LOI = 34%)
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Dielectric constant (ε = 2.8 at 1 MHz)
Catalysis
Demonstrates 82% efficiency in Suzuki-Miyaura cross-coupling reactions when used as palladium ligand (vs. 76% for triphenylphosphine) .
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